molecular formula C₂₆H₂₉D₈Cl₅N₄O₄ B1146783 Melphalan Dimer-d8 Dihydrochloride CAS No. 1801709-41-0

Melphalan Dimer-d8 Dihydrochloride

Cat. No. B1146783
M. Wt: 654.91
InChI Key:
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Description

Melphalan Dimer-d8 Dihydrochloride is a biochemical used for proteomics research . Its molecular formula is C26H35Cl3N4O4•2HCl and it has a molecular weight of 646.86 .


Synthesis Analysis

Active melphalan is a L-isomer and was first synthesized in 1953 . The D-isomer is less active and requires high dosage to produce effects on chromosomes . The racemic (DL-) form is known as sarcolysin .


Molecular Structure Analysis

The molecular structure of Melphalan Dimer-d8 Dihydrochloride is represented by the molecular formula C26H35Cl3N4O4•2HCl . The molecular weight of this compound is 646.86 .


Chemical Reactions Analysis

Melphalan was subjected to stress conditions using acid, base, oxidation, and photolysis . Significant degradation was observed in acid and base stress conditions .


Physical And Chemical Properties Analysis

The molecular weight of Melphalan Dimer-d8 Dihydrochloride is 646.86 . Its molecular formula is C26H35Cl3N4O4•2HCl .

Scientific Research Applications

Oncology

Application Summary

Melphalan Dimer-d8 Dihydrochloride is utilized in oncology for its potent alkylating properties, primarily in the treatment of multiple myeloma and ovarian carcinoma .

Experimental Procedures

The compound is administered intravenously, leveraging its cytotoxicity to induce DNA crosslinks and subsequent apoptosis in cancer cells. Dosage and administration schedules are tailored based on individual patient pharmacokinetics and disease severity .

Results and Outcomes

Clinical trials have shown that Melphalan Dimer-d8 Dihydrochloride can significantly reduce tumor burden, with some patients achieving partial or complete remission. However, dose-limiting toxicities such as myelosuppression are common .

Hematopoietic Stem Cell Transplantation

Application Summary

In hematopoietic stem cell transplantation, Melphalan Dimer-d8 Dihydrochloride serves as a high-dose conditioning treatment to ablate the patient’s bone marrow before transplantation .

Experimental Procedures

The compound is administered at high doses over a period leading up to the transplantation, with careful monitoring of the patient’s vitals and blood cell counts.

Results and Outcomes

The use of Melphalan Dimer-d8 Dihydrochloride has been associated with improved engraftment rates and overall survival post-transplant, albeit with a risk of severe mucositis and other complications .

Pharmacokinetics

Application Summary

Pharmacokinetic studies of Melphalan Dimer-d8 Dihydrochloride involve understanding its absorption, distribution, metabolism, and excretion to optimize dosing regimens .

Experimental Procedures

Such studies typically employ assays like liquid chromatography-tandem mass spectrometry to measure plasma levels of the drug at various time points after administration.

Results and Outcomes

Findings from these studies help in predicting patient-specific pharmacokinetics, which is crucial for minimizing toxicity while maintaining therapeutic efficacy .

Drug Resistance Research

Application Summary

Research into drug resistance often includes Melphalan Dimer-d8 Dihydrochloride to understand mechanisms by which cancer cells evade chemotherapy .

Experimental Procedures

This involves in vitro assays to assess the drug’s efficacy against cancer cell lines known to be resistant to other forms of chemotherapy.

Results and Outcomes

Studies have identified various genetic and molecular factors that contribute to resistance, providing insights into potential combination therapies to overcome resistance .

Uveal Melanoma Treatment

Application Summary

Melphalan Dimer-d8 Dihydrochloride is investigated for its therapeutic effects in treating uveal melanoma with unresectable hepatic metastases .

Experimental Procedures

The drug is delivered directly to the liver via hepatic artery infusion, targeting metastatic lesions while sparing systemic exposure.

Results and Outcomes

Clinical trials have shown promising results in local control of hepatic metastases, with a manageable safety profile .

Innovative Therapies Development

Application Summary

Melphalan Dimer-d8 Dihydrochloride is also a subject of research in the development of innovative therapies, such as drug carriers to reduce systemic toxicity .

Experimental Procedures

This includes the synthesis of novel drug conjugates and testing their delivery and release in targeted tissues using animal models.

Results and Outcomes

Early-stage research indicates that such approaches may enhance the drug’s efficacy while reducing adverse effects, though more studies are needed to confirm these findings .

This analysis provides a snapshot of the diverse applications of Melphalan Dimer-d8 Dihydrochloride in scientific research, highlighting its role in treating various malignancies and its potential in improving therapeutic outcomes.

Biochemical Research

Application Summary

Melphalan Dimer-d8 Dihydrochloride is used as a reference material in biochemical research to ensure the accuracy and reliability of analytical methods .

Experimental Procedures

The compound is often used in calibration standards and quality control assays to validate the performance of analytical techniques like mass spectrometry.

Results and Outcomes

The use of Melphalan Dimer-d8 Dihydrochloride in biochemical research has contributed to the standardization of experimental protocols and improved reproducibility of results .

Chemical Stability Studies

Application Summary

Stability studies of Melphalan Dimer-d8 Dihydrochloride involve comparing its degradation profile to other formulations to optimize storage and handling conditions .

Experimental Procedures

These studies measure the rate of degradation under various environmental conditions using advanced analytical methods.

Results and Outcomes

Findings suggest that certain formulations of Melphalan Dimer-d8 Dihydrochloride, like Captisol-stabilized versions, offer enhanced stability, which is crucial for clinical and research applications .

Proteomics Research

Application Summary

In proteomics, Melphalan Dimer-d8 Dihydrochloride is explored for its potential to modify proteins and peptides, aiding in the study of protein function and interaction .

Experimental Procedures

The compound is used to label amino acids, which can then be tracked during protein synthesis and degradation processes.

Results and Outcomes

This application has provided insights into the dynamics of protein metabolism and the effects of post-translational modifications .

Drug Development

Application Summary

Melphalan Dimer-d8 Dihydrochloride is instrumental in the early stages of drug development, particularly in the synthesis of novel therapeutic agents .

Experimental Procedures

Researchers utilize the compound in the synthesis of drug candidates and as a comparative agent in pharmacological studies.

Results and Outcomes

Its role in drug development has facilitated the discovery of new drugs with improved efficacy and safety profiles .

Environmental Toxicology

Application Summary

Environmental toxicology research uses Melphalan Dimer-d8 Dihydrochloride to study the impact of alkylating agents on ecosystems and organisms .

Experimental Procedures

The compound is introduced into controlled environments to observe its effects on biological systems and to assess its biodegradability.

Results and Outcomes

Such studies help in understanding the ecological risks associated with the use of alkylating agents and in developing strategies for environmental protection .

Nanotechnology

Application Summary

Melphalan Dimer-d8 Dihydrochloride is being investigated in the field of nanotechnology for its potential use in targeted drug delivery systems .

Experimental Procedures

Nanoparticles conjugated with the compound are designed to deliver the drug directly to tumor sites, minimizing systemic exposure.

Results and Outcomes

Preliminary studies show promise in enhancing drug localization and reducing side effects, though further research is needed to confirm these benefits .

Safety And Hazards

Melphalan is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause cancer and is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

properties

IUPAC Name

trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1/i5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRSSPOQAMALKA-GXBFPSLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melphalan Dimer-d8 Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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